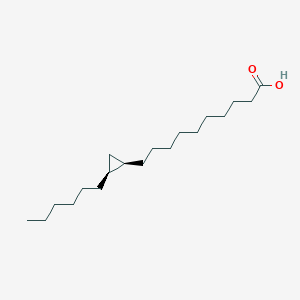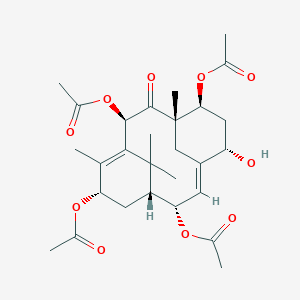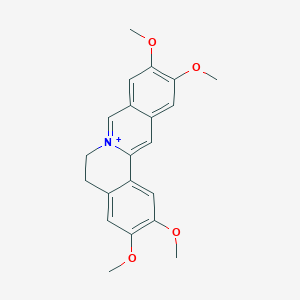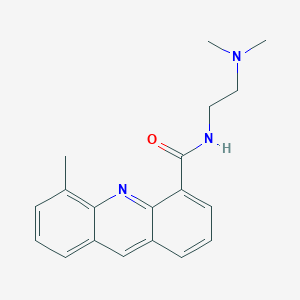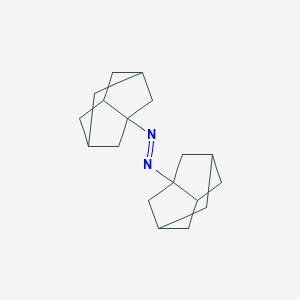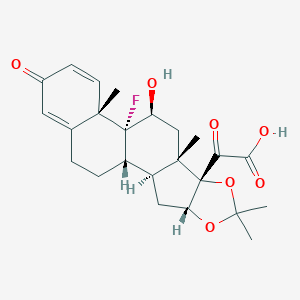
Triamcinolone acetonide 21-carboxylic acid
Descripción general
Descripción
Triamcinolone acetonide 21-carboxylic acid is a metabolite of Triamcinolone . Triamcinolone is a synthetic glucocorticoid corticosteroid with anti-inflammatory action . It is used to treat a wide variety of inflammatory conditions of organ systems and tissues .
Molecular Structure Analysis
The molecular formula of Triamcinolone acetonide 21-carboxylic acid is C24 H29 F O7, and its molecular weight is 448.48 . The SMILES representation of the molecule isCC1(C)O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@]5(C)[C@@]4(F)C@@HC[C@]3(C)[C@@]2(O1)C(=O)C(=O)O .
Aplicaciones Científicas De Investigación
Pharmaceutical Toxicology
21-Carboxylic Acid Triamcinolone Acetonide is used as a reference standard in pharmaceutical toxicology . It is part of the Steroids and derivatives category, and it is considered an impurity reference material .
Stability Research
The compound plays a significant role in the stability of Triamcinolone Acetonide in ointments . The degradation of Triamcinolone Acetonide (TCA) in an ointment was investigated, and two predominant degradation products were identified: a 21-aldehyde and a 17-carboxylic acid .
Medical Applications
Protein Binding Affinity
Triamcinolone acetonide exhibited excellent affinity for protein targets among the compounds studied . It had a maximum binding affinity of 11.2 kcal/mol for XRN2 (5ʹ → 3ʹ) .
Molecular Dynamic Simulation Studies
The protein–ligand complex formation kinetics of Triamcinolone acetonide was studied through Molecular Dynamic Simulation studies .
Mecanismo De Acción
Target of Action
The primary target of 21-Carboxylic Acid Triamcinolone Acetonide, a metabolite of Triamcinolone Acetonide , is the phospholipase A2 enzyme . This enzyme plays a crucial role in the inflammatory response by catalyzing the release of arachidonic acid, a precursor for various inflammatory mediators .
Mode of Action
21-Carboxylic Acid Triamcinolone Acetonide, like other corticosteroids, inhibits phospholipase A2, thereby preventing the breakdown of lysosomal membranes of leukocytes . This inhibition prevents the formation of arachidonic acid, leading to decreased expression of cyclooxygenase and lipoxygenase, which in turn inhibits the synthesis of prostaglandins and leukotrienes . These changes result in potent anti-inflammatory activity .
Biochemical Pathways
The inhibition of phospholipase A2 leads to a cascade of effects on various biochemical pathways. The most significant impact is on the arachidonic acid pathway, where the production of inflammatory mediators such as prostaglandins and leukotrienes is reduced . This action disrupts the inflammatory response at a cellular level, leading to the alleviation of inflammation and related symptoms .
Pharmacokinetics
It is known that topical corticosteroids like triamcinolone acetonide are absorbed percutaneously . The extent of absorption is dependent on several factors, including the vehicle, the integrity of the epidermal barrier, and the use of occlusive dressings . Once absorbed, these compounds are metabolized in the liver and excreted via urine and feces .
Result of Action
The result of the action of 21-Carboxylic Acid Triamcinolone Acetonide is a potent anti-inflammatory effect. By inhibiting the production of key inflammatory mediators, it reduces inflammation and associated symptoms in various conditions, including allergic rhinitis, multiple sclerosis exacerbations, and osteoarthritic knee pain .
Action Environment
The action of 21-Carboxylic Acid Triamcinolone Acetonide can be influenced by various environmental factors. For instance, the stability of Triamcinolone Acetonide in ointments can be affected by the presence of certain excipients . Additionally, the compound’s action may be modulated by the immunologic environment where the inflammatory phase is a physiological part of the natural healing process .
Safety and Hazards
Triamcinolone, the parent compound of Triamcinolone acetonide 21-carboxylic acid, is classified as a Category 2 carcinogen, meaning it is suspected of causing cancer . It can cause skin irritation and serious eye irritation, and may damage fertility or the unborn child . It is harmful if swallowed .
Direcciones Futuras
Triamcinolone has been approved for various uses, including the treatment of inflammatory conditions and allergies . In October 2021, a suspension of triamcinolone acetonide was approved for suprachoroidal injection, the first of its kind to receive FDA approval, for the treatment of patients with macular edema associated with uveitis . This suggests potential future directions for the use of Triamcinolone acetonide 21-carboxylic acid in similar applications.
Propiedades
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,27H,5-6,10-11H2,1-4H3,(H,29,30)/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNWGUDQZFLDGP-DGGKRYAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628385 | |
| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triamcinolone acetonide 21-carboxylic acid | |
CAS RN |
53962-41-7 | |
| Record name | Triamcinolone acetonide 21-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053962417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIAMCINOLONE ACETONIDE 21-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QF3AM1P67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the biological activity of Triamcinolone Acetonide 21-Carboxylic Acid compared to its parent compound?
A1: The research indicates that Triamcinolone Acetonide 21-Carboxylic Acid, a major metabolite of Triamcinolone Acetonide, demonstrated no significant anti-inflammatory activity in the conducted in vitro studies []. Specifically, it did not exhibit concentration-dependent effects on IL-5-sustained eosinophil viability or IgE-induced basophil histamine release. This suggests that the structural modification resulting in the 21-carboxylic acid derivative significantly impacts the molecule's ability to interact with its usual targets and exert anti-inflammatory effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-hydroxyethyl)-3H-purin-6-one](/img/structure/B26716.png)

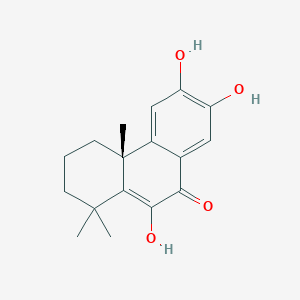
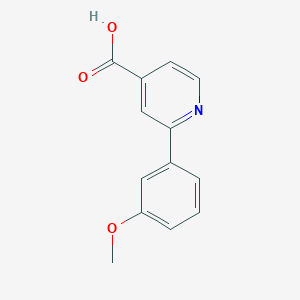
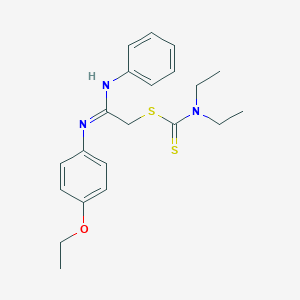
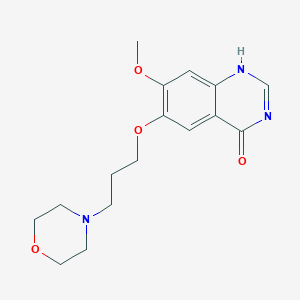
![diexo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester](/img/structure/B26737.png)
